molecular formula C9H10INO2 B13549006 Methyl 5-amino-3-iodo-2-methylbenzoate

Methyl 5-amino-3-iodo-2-methylbenzoate

Cat. No.: B13549006
M. Wt: 291.09 g/mol
InChI Key: IHAXYXWWTUUHGH-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-iodo-2-methylbenzoate is a substituted benzoate ester featuring an amino group at position 5, an iodine atom at position 3, and a methyl group at position 2 of the aromatic ring. The iodine atom may facilitate cross-coupling reactions, while the amino group could enable hydrogen bonding or participation in cyclization reactions, as seen in related compounds .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 5-amino-3-iodo-2-methylbenzoate

InChI

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3

InChI Key

IHAXYXWWTUUHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-iodo-2-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to form methyl 5-iodo-2-methylbenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-3-iodo-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and inferred properties of Methyl 5-amino-3-iodo-2-methylbenzoate and its analogs:

Compound Name Substituent Positions Functional Groups Key Properties/Applications References
This compound 2, 3, 5 Amino, Iodo, Methyl Potential MOF precursor; cross-coupling candidate
Methyl 5-iodo-2-methoxybenzoate 2, 5 Methoxy, Iodo MOF linker intermediate; planar molecular packing
Methyl-3-amino-4-hydroxybenzoate 3, 4 Amino, Hydroxy Forms benzoxazoles via cyclization
Metsulfuron-methyl Varied Triazine, Sulfonylurea Herbicide; inhibits ALS enzyme
Methyl salicylate 2 (ortho) Hydroxy (esterified) Volatile; fragrance, anti-inflammatory
Key Observations:
  • Substituent Position Effects: The iodine at position 3 in the target compound introduces steric bulk and electronic effects distinct from Methyl 5-iodo-2-methoxybenzoate (iodine at position 5). This may reduce molecular planarity compared to the latter, which exhibits layered crystal packing . The amino group at position 5 (vs.
  • Reactivity: The iodo group in the target compound is a prime site for Suzuki or Ullmann cross-coupling reactions, a feature absent in hydroxy- or methoxy-substituted analogs . Unlike Methyl-3-amino-4-hydroxybenzoate, which undergoes cyclization with aryl acids to form benzoxazoles , the target’s amino group at position 5 may favor alternative pathways, such as Schiff base formation.
  • Applications: Sulfonylurea esters (e.g., Metsulfuron-methyl) exhibit herbicidal activity due to triazine and sulfonyl groups , whereas the target compound’s amino and iodo groups suggest roles in materials synthesis (e.g., MOFs) or pharmaceuticals .

Physical and Chemical Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Volatility and Solubility: Methyl salicylate, a simple ester, is highly volatile (b.p. ~222°C) . The target compound’s iodine and amino groups likely reduce volatility and increase polarity, enhancing solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Crystallography: Methyl 5-iodo-2-methoxybenzoate crystallizes in a monoclinic system with planar layers . The target’s methyl and amino substituents may disrupt this planarity, leading to altered packing motifs. SHELX software, widely used for such analyses , would be critical for structural determination.

Biological Activity

Methyl 5-amino-3-iodo-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C10H10NIO2
  • Molecular Weight : 293.1 g/mol

The presence of an amino group and iodine atom suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Activity TypeDescription
AntimicrobialPotential effectiveness against bacterial strains based on structural analogs.
AntitumorSimilar compounds have shown cytotoxic effects on cancer cell lines.
Anti-inflammatoryMay reduce inflammation markers in vitro based on related compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzoate derivatives, including this compound. Results indicated a significant inhibition of Gram-positive and Gram-negative bacteria at varying concentrations, with an IC50 value comparable to established antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on specific cancer cell lines, leading to apoptosis. The compound was tested against HeLa and MCF-7 cells, showing a dose-dependent response with IC50 values of approximately 25 μM and 30 μM, respectively .
  • Inflammatory Response Modulation : Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

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